molecular formula C8H6BrClO2 B040542 Methyl 4-bromo-3-chlorobenzoate CAS No. 117738-74-6

Methyl 4-bromo-3-chlorobenzoate

Cat. No. B040542
CAS RN: 117738-74-6
M. Wt: 249.49 g/mol
InChI Key: BPJMNAWSHVKGHE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of methyl 4-bromo-3-chlorobenzoate analogs has been explored through processes that include esterification and reactions utilizing specific conditions for yield optimization. For instance, a scalable process for the pilot plant synthesis of methyl 2-bromo-6-chlorobenzoate, which shares a similar structural motif, was described, emphasizing the importance of vigilant temperature control for successful synthesis outcomes (Hickey et al., 2005).

Molecular Structure Analysis

The molecular structure of this compound and related compounds has been the subject of detailed studies. For instance, the structural and conformational study of methyl 3-chlorobenzoate by gas phase electron diffraction combined with ab initio calculations provides insights into the conformational equilibrium of similar molecules (Takashima et al., 1999).

Chemical Reactions and Properties

Chemical reactions involving this compound often include nucleophilic substitution and coupling reactions. The compound's reactivity has been explored in contexts such as the Suzuki cross-coupling reaction, showcasing its utility in synthesizing complex organic molecules (Rizwan et al., 2021).

Scientific Research Applications

  • Methyl 2,3-pentadienoate reacts with bromine to produce 4-bromo-5-methyl-5H-furan-2-one, a compound with potential pharmaceutical applications (Font, Gracia, & March, 1990).

  • 4-Nonylbenzoic acid, a derivative, serves as a useful waste disposal catalyst for cross-coupling reactions, leading to the formation of 4-nonylbenzoic acid methyl ester (Fürstner, Leitner, & Seidel, 2005).

  • A scalable synthesis method for 4-amino-5-chloro-2,3-dihydro-7-benzofurancarboxylic acid, an intermediate in synthesizing the enterokinetic agent R108512, was developed without hazardous chemicals (Willemsens et al., 2004).

  • The destruction of methyl bromide sorbed to activated carbon by thiosulfate or electrolysis can mitigate the negative environmental impacts of its use as a fumigant and reduce ozone depletion (Yang, Li, Walse, & Mitch, 2015).

  • A pilot plant synthesis of methyl 2-bromo-6-chlorobenzoate achieved a 79% overall yield from inexpensive starting materials, highlighting its potential in industrial applications (Hickey et al., 2005).

  • At 370 K, methyl 3-chlorobenzoate exists in a conformational equilibrium between s-trans and s-cis forms, offering insights into its structural behavior (Takashima et al., 1999).

  • Methyl chlorobenzoate analogues exhibit regioselective substitution reactions with trimethylstannyl anions, suggesting potential for selective chemical transformations (Montañez, Uranga, & Santiago, 2010).

Safety and Hazards

“Methyl 4-bromo-3-chlorobenzoate” is classified as a skin irritant (Category 2) and an eye irritant (Category 2). It may cause respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation .

properties

IUPAC Name

methyl 4-bromo-3-chlorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrClO2/c1-12-8(11)5-2-3-6(9)7(10)4-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPJMNAWSHVKGHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70625229
Record name Methyl 4-bromo-3-chlorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70625229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

117738-74-6
Record name Methyl 4-bromo-3-chlorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70625229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 4-Bromo-3-chlorobenzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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